molecular formula C15H15NO B1392243 4-(4-Ethylbenzoyl)-2-methylpyridine CAS No. 1187171-27-2

4-(4-Ethylbenzoyl)-2-methylpyridine

Cat. No. B1392243
CAS RN: 1187171-27-2
M. Wt: 225.28 g/mol
InChI Key: RKDKWUIOGMGHQP-UHFFFAOYSA-N
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Description

“4-Ethylbenzoyl chloride” is a chemical compound with the molecular formula C9H9ClO . It is used in various chemical reactions . “2-(4-Ethylbenzoyl)benzoic acid” is a white to beige powder that is not soluble in water but can be dissolved in benzene and toluene .


Synthesis Analysis

The synthesis of “2-(4-Ethylbenzoyl)benzoic acid” was performed under atmospheric pressure in a three-necked flask . A new dibutyltin(IV) carboxylate with 2-(4-ethylbenzoyl)benzoic acid was synthesized and characterized by elemental analysis, IR, 1H, 13C, 119Sn NMR spectroscopy .


Molecular Structure Analysis

The molecular weight of “4-Ethylbenzoyl chloride” is 168.62 g/mol . The structure of a new dibutyltin(IV) carboxylate with 2-(4-ethylbenzoyl)benzoic acid was analyzed by X-ray crystallography diffraction analysis .


Chemical Reactions Analysis

The dehydration of “2-(4-Ethylbenzoyl)-benzoic acid” was performed under atmospheric pressure in a three-necked flask .


Physical And Chemical Properties Analysis

“4-Ethylbenzoyl chloride” has a density of 1.1±0.1 g/cm3, a boiling point of 235.4±19.0 °C at 760 mmHg, and a flash point of 99.6±14.6 °C .

Scientific Research Applications

1. Hydrogen Bonded Supramolecular Association

Research on similar compounds, such as 2-amino-4-methylpyridinium salts with various benzoic acids, indicates the potential of 4-(4-Ethylbenzoyl)-2-methylpyridine in forming supramolecular associations. These compounds demonstrate strong noncovalent interactions, particularly hydrogen bonding, which could be relevant for the development of molecular frameworks in materials science (Khalib et al., 2014).

2. Oxidative Coupling and Synthetic Applications

Studies on the oxidative coupling of related pyridine derivatives, such as 5-ethenyl-4-methyl-3-pyridinecarbonitrile, reveal applications in synthetic chemistry. These reactions can lead to the formation of various complex molecules, potentially including 4-(4-Ethylbenzoyl)-2-methylpyridine, and their derivatives can be utilized in alkaloid synthesis (Jahangir et al., 1990).

3. Crystallographic Studies

The redetermination of crystal structures, like that of 4-methylpyridinium 4-aminobenzoate, suggests that compounds structurally similar to 4-(4-Ethylbenzoyl)-2-methylpyridine could have significance in crystallography. Such studies can enhance the understanding of molecular interactions and crystal packing, which are crucial in the design of new materials (Fábry, 2017).

4. Electrospray Mass Spectrometry

Research on N-linked carbohydrates derivatized at the reducing terminus with compounds like 2-aminopyridine shows relevance in analytical chemistry. These derivatives aid in enhancing mass spectrometric analysis, suggesting that 4-(4-Ethylbenzoyl)-2-methylpyridine could potentially serve in similar analytical applications (Harvey, 2000).

5. Luminescence and Thermal Decomposition

Studies on lanthanide complexes with 4-ethylbenzoic acid and terpyridine reveal potential applications of 4-(4-Ethylbenzoyl)-2-methylpyridine in the field of luminescence and thermal decomposition. Such research is significant for developing new luminescent materials and understanding their thermal behavior (Huo et al., 2016).

Safety and Hazards

“4-Ethylbenzoyl chloride” causes severe skin burns and eye damage . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

(4-ethylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-3-12-4-6-13(7-5-12)15(17)14-8-9-16-11(2)10-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDKWUIOGMGHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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